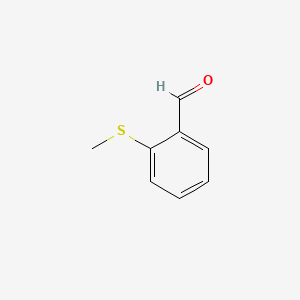

2-(Methylthio)benzaldehyde

Description

Significance of Methylthio-Substituted Aromatic Aldehydes in Organic Chemistry

Methylthio-substituted aromatic aldehydes are a valuable class of intermediates in organic synthesis. The thioether motif is a key component in numerous pharmaceuticals, and its inclusion can significantly influence a molecule's biological activity. diva-portal.org The aldehyde group is one of the most versatile functional groups, participating in a wide array of transformations such as nucleophilic additions, condensations, and oxidations to form a diverse range of more complex structures.

The presence of the methylthio group offers several strategic advantages:

Modulation of Reactivity: The sulfur atom can influence the electronic properties of the aromatic ring and the reactivity of the adjacent aldehyde group.

Site for Further Functionalization: The methylthio group itself can be oxidized to the corresponding sulfoxide (B87167) or sulfone, providing a handle to introduce new functionalities and alter the steric and electronic profile of the molecule. conicet.gov.ar

Coordinating Properties: The sulfur atom can act as a ligand, coordinating with metal centers to form stable complexes, which is a property exploited in catalysis and materials science.

For instance, the related 4-(Methylthio)benzaldehyde (B43086) is a known precursor for Schiff bases with demonstrated antibacterial and antioxidant properties and is an intermediate in the synthesis of pyrrole (B145914) derivatives with anti-inflammatory activity. growingscience.comfishersci.ca This highlights the general potential of this class of compounds in medicinal chemistry.

Overview of the Research Landscape for 2-(Methylthio)benzaldehyde

While its isomer, 4-(methylthio)benzaldehyde, has been more extensively studied, research on this compound is gaining traction, revealing its utility in specialized applications.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is characterized by transformations of both the aldehyde and the methylthio groups.

Oxidation: Research has focused on the selective oxidation of the sulfide (B99878) group. In a study aimed at developing environmentally benign oxidation procedures, this compound was successfully oxidized to 2-(methylsulfinyl)benzaldehyde (B3054902) in high yield using oxygen from the air and a non-contaminating metal catalyst. conicet.gov.ar This reaction demonstrates the ability to selectively modify the sulfur atom while preserving the aldehyde functionality, a crucial aspect for multi-step synthesis.

Table 2: Green Oxidation of this compound to 2-(Methylsulfinyl)benzaldehyde

| Catalyst | Time (h) | Substrate Recovered (%) | Product Yield (%) |

|---|---|---|---|

| β-CD-Fe | 3.0 | 0 | 92 |

| β-CD-Fe | 5.5 | 0 | 95 |

| DMSO-Fe | 2.5 | 0 | 90 |

Data sourced from a study on environmentally benign sulfide oxidation. conicet.gov.ar

Condensation Reactions: The aldehyde group readily undergoes condensation reactions. A notable application is in the post-synthetic modification of metal-organic frameworks (MOFs). Researchers have reacted this compound with an amino-functionalized zirconium-based MOF (UiO-66-NH2) to create a novel sulfur-containing framework, UiO-66-NSMe. This new material demonstrated high selectivity and sensitivity as a luminescent sensor for detecting mercury ions (Hg2+) in water, showcasing the role of the compound in creating advanced functional materials.

Precursor to Other Building Blocks: The compound serves as a starting material for other useful molecules. For example, the reductive amination of this compound is a viable route for the synthesis of 2-(methylthio)benzylamine, an important building block in its own right.

Research Gaps and Future Perspectives in this compound Studies

Despite its demonstrated utility, the full synthetic potential of this compound remains largely untapped. The current research landscape is characterized by specific, isolated applications rather than a systematic exploration of its chemical behavior.

Identified Research Gaps:

Limited Scope of Known Reactions: There is a notable lack of comprehensive studies on the participation of this compound in a broader range of organic reactions, such as multicomponent reactions, cycloadditions, and as a substrate in various catalytic cycles.

Underdeveloped Medicinal Chemistry Applications: Unlike its 4-substituted isomer, the potential of this compound as a scaffold for developing new therapeutic agents is not well-documented. Its unique ortho-substitution pattern could lead to novel molecular geometries and biological activities that warrant investigation.

Nascent Role in Materials Science: While the use in a specific MOF-based sensor is a significant finding, its application in other functional materials, such as polymers or organic electronics, has not been explored. Derivatives of related compounds have been proposed for developing materials with specific optical or electronic properties. evitachem.com

Future Perspectives:

The existing research provides a solid foundation for future investigations into this compound. Promising future directions include:

Systematic Reactivity Profiling: A comprehensive study of its reactivity with a wide range of reagents and under various catalytic conditions would unlock new synthetic methodologies.

Development of Novel Heterocyclic Systems: The compound is an ideal starting material for the synthesis of sulfur-containing heterocyclic compounds, a class of molecules with rich chemical and biological diversity.

Exploration in Asymmetric Catalysis: The coordinating ability of the sulfur atom could be exploited in the design of novel chiral ligands for asymmetric synthesis, where the ortho-arrangement of the aldehyde and methylthio groups could provide rigid bidentate coordination to a metal center.

Biocatalysis and Biosynthesis: Investigating the enzymatic pathways for the biosynthesis of related natural products could inspire the development of biocatalytic methods for the production of this compound and its derivatives, offering a greener alternative to traditional chemical synthesis.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOBUABQJIVPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301596 | |

| Record name | 2-(Methylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7022-45-9 | |

| Record name | 7022-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylthio Benzaldehyde and Its Structural Analogs

Traditional Synthetic Pathways

Traditional methods for the synthesis of 2-(Methylthio)benzaldehyde often involve multi-step processes, including reactions with organosulfur reagents and transformations of functional groups on the benzene (B151609) ring.

Synthesis from 2-Bromobenzaldehyde (B122850) and Dimethyl Sulfoxide (B87167)

A common approach to introduce the methylthio group is through the reaction of a suitable precursor, such as 2-bromobenzaldehyde, with a sulfur-containing nucleophile. While direct reaction with dimethyl sulfoxide (DMSO) as the methylthio source for 2-bromobenzaldehyde is not extensively documented for this specific compound, analogous reactions with similar substrates provide a conceptual basis. For instance, a method for synthesizing 2-(dimethylamino)-4-(methylthio)benzaldehyde involves reacting 2-(dimethylamino)-4-bromobenzaldehyde with ethane-1,2-dithiol followed by methylation with methyl iodide in DMSO. rsc.org

In a related synthesis, treating 2-bromobenzaldehyde with potassium sulfide (B99878) in N-methyl-2-pyrrolidone (NMP) was found to produce 3H-benzo[c] Current time information in Bangalore, IN.doubtnut.comdithiole-3-thione. rsc.org Further reaction of this intermediate could potentially lead to this compound. Another relevant study describes the synthesis of benzobis(thiadiazole) derivatives starting from 2-bromobenzaldehyde, which undergoes a reaction with sodium hydrosulfide. rsc.org These examples highlight the utility of bromo-substituted benzaldehydes as starting materials for introducing sulfur functionalities.

Oxidative Approaches from 2-(Methylthio)benzyl Alcohol Precursors (Conceptual)

Conceptually, this compound can be synthesized through the selective oxidation of 2-(methylthio)benzyl alcohol. The challenge in this approach lies in achieving selective oxidation of the alcohol to an aldehyde without affecting the sulfide group. Various oxidizing agents and catalytic systems have been developed for the selective oxidation of benzyl (B1604629) alcohols to benzaldehydes. rasayanjournal.co.inresearchgate.nettandfonline.com

For example, phase transfer catalysis using permanganate (B83412) has been shown to be a highly selective method for oxidizing benzyl alcohols to benzaldehydes, with yields exceeding 90% and no formation of the corresponding benzoic acid. rasayanjournal.co.in Other methods include the use of hydrogen peroxide with a palladium catalyst, which has demonstrated excellent conversion and selectivity. researchgate.net Additionally, metal-free photochemical oxidation using catalysts like Eosin Y and molecular oxygen offers a green alternative. organic-chemistry.org A highly practical copper(I)/TEMPO catalyst system has also been developed for the selective aerobic oxidation of primary alcohols, including aliphatic substrates, to aldehydes with minimal overoxidation. acs.org

Reductive Approaches from 2-(Methylthio)benzoic Acid Derivatives (Conceptual)

Another conceptual pathway involves the reduction of a 2-(methylthio)benzoic acid derivative to this compound. The direct reduction of a carboxylic acid to an aldehyde is challenging as the reaction can easily proceed to the corresponding alcohol. quora.com Therefore, this conversion is typically a two-step process.

First, the 2-(methylthio)benzoic acid would be converted to a more reactive derivative, such as a benzoyl chloride, by reacting it with an agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). doubtnut.comchemsky-cn.comneetchennai.comvedantu.com Subsequently, the resulting acyl chloride can be selectively reduced to the aldehyde using methods like the Rosenmund reduction, which employs a poisoned palladium catalyst (Pd/BaSO₄). doubtnut.comchemsky-cn.comneetchennai.com Alternatively, reducing agents like diisobutylaluminium hydride (DIBAL-H) can be used at low temperatures to achieve the selective reduction of the acid chloride to the aldehyde. chemsky-cn.com

Advanced and Green Synthetic Strategies

Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient methods. For the synthesis of this compound, this translates to strategies that offer high chemoselectivity and utilize greener reagents and conditions.

Chemoselective Oxidation of Sulfides in this compound Systems

The chemoselective oxidation of the sulfide group in molecules also containing an aldehyde function presents a significant challenge. However, various methods have been developed for the selective oxidation of sulfides to sulfoxides or sulfones without affecting other functional groups. rsc.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org

Iron(III) bromide (FeBr₃) complexes with cyclodextrins have emerged as efficient and chemoselective catalysts for the oxidation of sulfides to sulfoxides. researchgate.netresearchgate.netdntb.gov.uaacs.org These solid complexes can be reused multiple times with only a slight decrease in yield. researchgate.net The catalytic system often uses nitric acid or iron(III) nitrate (B79036) as the oxidant promoter, with oxygen from the air being the stoichiometric oxidant. conicet.gov.ar The reaction proceeds with high chemoselectivity, and FeBr₃ is particularly important for substrates with strongly electron-withdrawing groups. conicet.gov.ar The proposed mechanism involves the generation of HNO₂ which then forms N₂O₄, initiating a catalytic cycle where the sulfide is oxidized. conicet.gov.ar

Table 1: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Bromobenzaldehyde |

| Dimethyl Sulfoxide |

| 2-(Methylthio)benzyl Alcohol |

| 2-(Methylthio)benzoic Acid |

| FeBr₃ |

| Cyclodextrins |

| 2-(Dimethylamino)-4-(methylthio)benzaldehyde |

| Ethane-1,2-dithiol |

| Methyl iodide |

| 3H-benzo[c] Current time information in Bangalore, IN.doubtnut.comdithiole-3-thione |

| Potassium sulfide |

| N-methyl-2-pyrrolidone |

| Benzobis(thiadiazole) |

| Sodium hydrosulfide |

| Permanganate |

| Hydrogen peroxide |

| Palladium |

| Eosin Y |

| Copper(I)/TEMPO |

| Thionyl chloride |

| Phosphorus pentachloride |

| Diisobutylaluminium hydride |

| Iron(III) bromide |

| Nitric acid |

Assessment by Green Chemistry Metrics (Atom Economy, Mass Intensity, Reaction Mass Efficiency, Carbon Efficiency)

The environmental impact of synthesizing chemical compounds is increasingly evaluated using green chemistry metrics. These metrics provide a quantitative assessment of how efficiently a reaction utilizes materials and minimizes waste. Key metrics include Atom Economy (AE), Mass Intensity (MI), Reaction Mass Efficiency (RME), and Carbon Efficiency (CE). mygreenlab.org

A study on the oxidation of various sulfides, including this compound, highlights the application of these principles. conicet.gov.ar The methodology focused on an environmentally friendly oxidation process using oxygen from the air as the oxidant and a non-contaminating metal catalyst. conicet.gov.ar This approach is noted for its high chemoselectivity, producing minimal waste. conicet.gov.ar For instance, in the oxidation of 4-(methylthio)benzaldehyde (B43086), a related compound, the reaction could be performed with very little or even no solvent, significantly improving the Mass Intensity (MI) value to as low as 4.04. conicet.gov.ar

Green chemistry metrics are crucial for comparing different synthetic routes. For example, Atom Economy calculates the proportion of reactant atoms incorporated into the desired product. mygreenlab.org Reaction Mass Efficiency (RME) provides a more comprehensive view by considering the yield, stoichiometry, and atom economy. mygreenlab.orgacs.org Carbon Efficiency (CE) focuses specifically on the conservation of carbon from reactants to the final product. mygreenlab.org Mass Intensity (MI) and the related Process Mass Intensity (PMI) are perhaps the most holistic metrics, calculating the total mass used (solvents, reagents, process aids) relative to the mass of the active pharmaceutical ingredient produced. acs.orgmdpi.com The goal is to have an MI value as close to 1 as possible, though this is rarely achieved in practice.

The table below illustrates how these metrics can be applied, using data from a green protocol for synthesizing diverse heterocyclic compounds as a representative example of a well-assessed process. acs.org

| Metric | Definition | Example Value Range (%) | Reference |

| Atom Economy (AE) | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100 | Up to 91.79% | acs.org |

| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Total Mass of Reactants) x 100 | 51.79–83.93% | acs.org |

| Carbon Efficiency (CE) | (Amount of Carbon in Product / Total Carbon in Reactants) x 100 | 56.0–94.0% | mygreenlab.orgacs.org |

| Mass Intensity (MI) | Total Mass in a Process / Mass of Product | 4.04 (for a specific sulfide oxidation) | conicet.gov.ar |

Copper-Catalyzed Aryl ortho-C–H Thiolation of Aldehydes for ortho-Substituted Benzaldehyde (B42025) Derivatives

In this reaction, an aryl aldehyde reacts with a disulfide (like dimethyl disulfide) in the presence of a copper catalyst. rsc.org The key is the use of an aminobenzoic acid, which reacts with the aldehyde to form a transient imine directing group in situ. rsc.org This imine then directs the copper catalyst to activate the C-H bond at the ortho-position, facilitating the thiolation reaction. rsc.org This methodology is notable for its broad substrate scope, allowing for the synthesis of a diverse range of aryl sulfides. rsc.orgrsc.org

The reaction is highly regioselective, with no meta- or para-substituted products being observed. rsc.org The resulting ortho-thiolated benzaldehydes are valuable intermediates that can be used directly in subsequent reactions without needing to remove a directing group. rsc.org For example, the aldehyde group in the product can be reduced to an alcohol or undergo reductive amination to produce further derivatives. rsc.org This C-H thiolation provides a straightforward and practical route for synthesizing complex molecules, including key intermediates for bioactive compounds. rsc.orgrsc.org

Microwave-Assisted Synthesis of Benzaldehyde Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as an efficient and environmentally friendly technique for synthesizing various organic compounds, including derivatives of benzaldehyde. semanticscholar.org This method offers significant advantages over conventional heating, primarily by dramatically reducing reaction times and often increasing product yields. semanticscholar.orgresearchgate.net

In a typical MAOS procedure, reactants are mixed in a suitable vessel and exposed to microwave irradiation, which provides rapid and uniform heating of the reaction mixture. semanticscholar.org This efficient energy transfer accelerates the reaction rate. For example, the synthesis of dibenzylidenecyclohexanone derivatives through a crossed aldol (B89426) condensation of benzaldehyde derivatives and cyclohexanone (B45756) was achieved in just 2 minutes under microwave irradiation, with yields as high as 93-100%. semanticscholar.orgugm.ac.id In contrast, conventional stirring methods for similar reactions can require hours or even a full day to complete. semanticscholar.orgscholarsresearchlibrary.com

The MAOS approach has been successfully applied to the synthesis of a wide array of benzaldehyde derivatives, including chalcones, indazoles, and benzoxazoles. researchgate.netscholarsresearchlibrary.comjchr.org The use of microwave irradiation is often combined with green chemistry principles, such as using water as a solvent or employing solid-supported catalysts, further enhancing the eco-friendliness of the syntheses. ugm.ac.idjchr.org The main advantages of using microwaves are the significant reduction in reaction time, energy savings, and high yields, making it a powerful tool in modern organic synthesis. semanticscholar.org

Industrial Scale Production Considerations and Efficiency Studies

The transition from laboratory-scale synthesis to industrial-scale production of this compound and its derivatives involves overcoming challenges related to cost, safety, and efficiency. Many traditional synthetic methods are not suitable for large-scale manufacturing because they rely on expensive or hazardous reagents, require prolonged reaction times at high temperatures, or involve multiple complex steps, which increases energy consumption and waste generation. google.com

For instance, a patented method for producing 1,2-benzisothiazol-3-ones highlights the industrial limitations of using 2-(methylthio)benzoyl chloride as a starting material due to its high cost and poor stability. google.com To address these issues, an alternative, more economical industrial process was developed. This process starts with this compound, which is first reacted with a hydroxylamine (B1172632) to form this compound oxime. google.com This intermediate is then treated with a halogenating agent like chlorine or sulfuryl chloride to yield the final product. google.com This method was designed to be simple and economically advantageous for industrial application, achieving a high yield of 91% from the oxime intermediate. google.com

Efficiency studies for industrial processes often focus on optimizing reaction conditions to maximize yield while minimizing cost and environmental impact. For example, in the nucleophilic aromatic substitution to produce 4-(methylthio)benzaldehyde, optimizing the solvent system, temperature (80–100°C), and reaction time (3 hours) led to a 94% yield. However, the use of toxic and malodorous reagents like methyl mercaptan in this process necessitates stringent safety measures, which can complicate industrial adoption. Therefore, a key consideration in industrial chemistry is the development of routes that are not only high-yielding and cost-effective but also inherently safer.

Chemical Reactivity and Mechanistic Investigations of 2 Methylthio Benzaldehyde

Reactions of the Thioether Moiety

The sulfur atom in the methylthio group is susceptible to oxidation, allowing for the formation of sulfoxides and sulfones. These oxidation reactions modify the electronic properties and steric profile of the molecule.

Oxidation to Sulfoxides (e.g., using hydrogen peroxide, m-chloroperoxybenzoic acid)

The oxidation of the thioether in 2-(methylthio)benzaldehyde to a sulfoxide (B87167), yielding 2-(methylsulfinyl)benzaldehyde (B3054902), can be achieved using various oxidizing agents. A common and effective method involves the use of hydrogen peroxide in a suitable solvent like glacial acetic acid. This approach is considered a "green" oxidation method due to the benign nature of the oxidant and the formation of water as the primary byproduct nih.govresearchgate.net. The reaction is typically performed by slowly adding hydrogen peroxide to a solution of the sulfide (B99878) in glacial acetic acid at room temperature nih.gov. The stoichiometry of the oxidizing agent is crucial to prevent overoxidation to the corresponding sulfone organic-chemistry.org.

Another powerful and widely used oxidant for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). m-CPBA is known for its ability to oxidize sulfides to sulfoxides with high efficiency organic-chemistry.org. The reaction is generally carried out in a chlorinated solvent, such as dichloromethane, at or below room temperature.

| Oxidizing Agent | Typical Solvent | Temperature | Key Features |

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Room Temperature | "Green" oxidant, selective under controlled stoichiometry nih.govresearchgate.net. |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane | 0 °C to Room Temp. | Highly efficient and common laboratory reagent organic-chemistry.org. |

Oxidation to Sulfones

Further oxidation of the thioether moiety, or the intermediate sulfoxide, leads to the formation of the corresponding sulfone, 2-(methylsulfonyl)benzaldehyde (B1585285). This transformation requires stronger oxidizing conditions or a higher stoichiometry of the oxidizing agent compared to sulfoxide formation.

A practical method for the synthesis of aryl sulfones involves the oxidation of the corresponding aryl thioether with hydrogen peroxide, often in the presence of a catalyst. For instance, the oxidation of the related compound, p-methylthio benzaldehyde (B42025), to p-methylsulfonyl benzaldehyde has been successfully carried out using hydrogen peroxide in the presence of sulfuric acid and a catalytic amount of manganous sulfate (B86663) google.com. This suggests that similar conditions could be applied for the synthesis of 2-(methylsulfonyl)benzaldehyde. The reaction typically involves a molar ratio of the thioether to hydrogen peroxide of approximately 1:2.5 or higher to ensure complete oxidation to the sulfone google.com. The control of reaction temperature is also important to manage the exothermic nature of the oxidation.

| Reactant | Oxidizing System | Product |

| This compound | Hydrogen Peroxide / H₂SO₄ / MnSO₄ (catalyst) | 2-(Methylsulfonyl)benzaldehyde |

Reactions of the Aldehyde Functionality

The aldehyde group in this compound is a versatile functional handle that participates in a variety of reactions, including reduction to an alcohol, formation of imine derivatives like oximes, and carbon-carbon bond-forming condensation reactions.

Reduction to Benzyl (B1604629) Alcohol

The aldehyde group can be readily reduced to a primary alcohol, yielding 2-(methylthio)benzyl alcohol. A standard and highly effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) researchgate.netmdma.ch. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature researchgate.net. The hydride from sodium borohydride attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent protonation of the resulting alkoxide by the solvent yields the corresponding benzyl alcohol youtube.com. This method is widely used due to its mild conditions, high yields, and compatibility with many other functional groups, including the thioether moiety, which remains unaffected mdma.ch.

| Reducing Agent | Solvent | Product | Typical Yield |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 2-(Methylthio)benzyl alcohol | High (often >90%) researchgate.net |

Formation of Oximes (e.g., reaction with hydroxylamine)

The reaction of this compound with hydroxylamine (B1172632) results in the formation of this compound oxime. This is a classic condensation reaction between an aldehyde and hydroxylamine, leading to a product containing a C=N-OH functional group wikipedia.orgquora.com. The synthesis is typically performed by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or sodium acetate, to liberate the free hydroxylamine wikipedia.org. The reaction is often carried out in an aqueous alcohol solution at room temperature . The resulting oxime can exist as a mixture of (E) and (Z) isomers wikipedia.org.

| Reactants | Reagents | Product |

| This compound, Hydroxylamine Hydrochloride | Base (e.g., NaOH) | This compound oxime |

Condensation Reactions (e.g., Aldol (B89426) Condensation with derivatives)

This compound, being an aromatic aldehyde without α-hydrogens, can undergo crossed aldol or Claisen-Schmidt condensation reactions with enolizable ketones or aldehydes wikipedia.orgnih.gov. In a typical Claisen-Schmidt condensation, this compound would react with a ketone, such as acetone (B3395972), in the presence of a base like sodium hydroxide wikipedia.orgnih.govgordon.edu. The base abstracts an α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde magritek.com. The initial β-hydroxy ketone adduct readily undergoes dehydration (loss of a water molecule) to yield a conjugated α,β-unsaturated ketone gordon.edumagritek.com. When acetone is used, the reaction can proceed on both sides of the ketone, potentially forming a bis-adduct if the stoichiometry allows gordon.edu.

| Aldehyde | Ketone | Base | Product Type |

| This compound | Acetone | Sodium Hydroxide (NaOH) | α,β-Unsaturated Ketone |

Wittig Olefination Reactions (Conceptual, based on similar compounds)

The Wittig reaction is a prominent method for the synthesis of alkenes from aldehydes and ketones. dalalinstitute.comlibretexts.org The reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the carbonyl carbon of the aldehyde. dalalinstitute.comstackexchange.com This initial nucleophilic attack leads to the formation of a betaine (B1666868) intermediate, which subsequently closes to form a four-membered ring intermediate called an oxaphosphatane. dalalinstitute.comstackexchange.com The oxaphosphatane then decomposes to yield the final alkene product and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. dalalinstitute.comlibretexts.org

For this compound, the presence of the ortho-methylthio group can influence the stereochemical outcome of the Wittig reaction. Studies on benzaldehydes with heteroatom substituents in the ortho-position have shown a consistent increase in the selectivity for the Z-alkene. This effect is observed with non-stabilized, semi-stabilized, and stabilized ylides. ucd.ie The enhanced Z-selectivity in the reaction of this compound is thought to arise from kinetic control, where the transition state leading to the cis-oxaphosphetane is favored. ucd.ie

The nature of the ylide plays a crucial role in determining the stereochemistry of the resulting alkene. Unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides tend to produce E-alkenes. stackexchange.com In the case of this compound, even with ylides that would typically show low selectivity, the presence of the ortho-methylthio group can significantly enhance the formation of the Z-isomer. ucd.ie

Table 1: Conceptual Z/E Ratios in the Wittig Reaction of Substituted Benzaldehydes

| Aldehyde | Ylide Type | Expected Major Product | Conceptual Z/E Ratio |

|---|---|---|---|

| Benzaldehyde | Unstabilized | Z-alkene | >95:5 |

| Benzaldehyde | Stabilized | E-alkene | <10:90 |

| This compound | Unstabilized | Z-alkene | Enhanced Z-selectivity |

Nucleophilic Substitution Reactions on Substituted Benzene (B151609) Ring (Conceptual, based on chloro-derivatives)

Nucleophilic aromatic substitution (SNAr) is a key reaction for the modification of aromatic rings, particularly those bearing electron-withdrawing groups. nih.govchemistrysteps.comlibretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway. chemistrysteps.com In the first step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

In the context of this compound derivatives, specifically those containing a chloro-substituent on the benzene ring, SNAr reactions are conceptually plausible. The aldehyde group acts as a moderate electron-withdrawing group, which can activate the ring towards nucleophilic attack. For a hypothetical chloro-derivative of this compound, the position of the chloro group relative to the aldehyde and methylthio groups would significantly influence the reaction's feasibility and regioselectivity.

For instance, in a molecule like 2-chloro-6-(methylthio)benzaldehyde, a nucleophile could potentially displace the chloride. The aldehyde group at the 1-position and the methylthio group at the 6-position would both influence the electronic properties of the ring. Computational studies on similar polyhalogenated benzaldehydes have shown that the reaction can be highly regioselective, with the selectivity being governed by the stability of the Meisenheimer intermediate and the accessibility of the LUMO at the carbon undergoing substitution. wuxiapptec.com It has been proposed that the reaction may proceed through the formation of a hemiacetal intermediate when the nucleophile is an alkoxide, which then influences the subsequent SNAr step. wuxiapptec.com

Cyclization and Annulation Reactions

Formation of 1,2-Benzisothiazol-3-ones from this compound Oxime

A significant application of this compound is in the synthesis of 1,2-benzisothiazol-3-ones, a class of compounds with important biological activities. The synthesis involves a two-step process starting from this compound. First, the aldehyde is reacted with a hydroxylamine to form this compound oxime. google.comgoogle.com This oxime is then treated with a halogenating agent, which induces cyclization to yield the 1,2-benzisothiazol-3-one. google.comgoogle.com This method provides an efficient route to these heterocyclic compounds, with reported yields as high as 90% for the cyclization step. google.comgoogle.com The reaction can also be performed as a one-pot process, where the intermediate oxime is not isolated. google.comgoogle.com

Table 2: Synthesis of 1,2-Benzisothiazol-3-one from this compound Oxime

| Starting Material | Reagents | Product | Yield (%) |

|---|

Synthesis of Quinoline (B57606) and Pyrazolo[3,4-b]quinoline Systems Utilizing Benzaldehyde Derivatives

While direct synthesis of quinoline and pyrazolo[3,4-b]quinoline systems from this compound is not extensively documented, the general synthetic strategies for these heterocycles often utilize benzaldehyde derivatives. These reactions provide a conceptual framework for how this compound could be employed in similar transformations.

The Friedländer synthesis is a classic method for quinoline synthesis, involving the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. nih.govmdpi.com Conceptually, a derivative of 2-(methylthio)aniline (B147308) could be condensed with a suitable aldehyde or ketone to construct a quinoline ring bearing a methylthio substituent. Multicomponent reactions have also emerged as powerful tools for the synthesis of diverse quinoline scaffolds in a single step. rsc.org

The synthesis of pyrazolo[3,4-b]quinolines often involves the condensation of a 2-chloro-3-formylquinoline with a hydrazine (B178648) derivative. ijartet.com Alternatively, multicomponent reactions involving an aminopyrazole, a benzaldehyde derivative, and a dimedone derivative can be used. researchgate.net In such a scenario, this compound could be used as the benzaldehyde component to introduce a 4-(methylthiophenyl) substituent into the pyrazolo[3,4-b]quinoline core.

Synthesis of Thiadiazole Derivatives

Thiadiazoles are an important class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. ijraset.com Various synthetic routes to 1,3,4-thiadiazole (B1197879) derivatives often start from benzaldehyde derivatives. A common method involves the reaction of a benzaldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. raparinuni2024.org This intermediate can then undergo oxidative cyclization, for example, using iron(III) ammonium (B1175870) sulfate, to yield a 2-amino-1,3,4-thiadiazole (B1665364) derivative. raparinuni2024.org

Conceptually, this compound could be used in this sequence to synthesize 2-amino-5-(2-(methylthio)phenyl)-1,3,4-thiadiazole. Another approach involves the acylation of a 2-amino-1,3,4-thiadiazole with a chloroacetyl chloride, followed by reaction with a piperazine (B1678402) derivative to introduce further diversity. nih.gov

Table 3: Conceptual Synthesis of a Thiadiazole Derivative from this compound

| Reaction Step | Reactants | Intermediate/Product |

|---|---|---|

| 1 | This compound, Thiosemicarbazide | This compound thiosemicarbazone |

Influence of Substituent Effects on Reaction Kinetics and Selectivity

The electronic properties of substituents on the benzaldehyde ring can have a profound impact on the kinetics and selectivity of its reactions. Electron-donating groups (EDGs) increase the electron density of the aromatic ring and the carbonyl group, while electron-withdrawing groups (EWGs) decrease it.

For reactions where the electrophilicity of the carbonyl carbon is important, such as nucleophilic addition, an EDG like the methylthio group would be expected to decrease the reaction rate compared to unsubstituted benzaldehyde. Conversely, an EWG would increase the rate. This has been observed in proline-catalyzed aldol reactions, where electron-poor benzaldehyde derivatives with withdrawing substituents exhibit increased reactivity. d-nb.info

In nucleophilic aromatic substitution reactions on chloro-derivatives, the position of the substituent relative to the leaving group is critical. An EWG ortho or para to the leaving group will stabilize the negatively charged Meisenheimer intermediate, thus increasing the reaction rate. libretexts.org An EDG in these positions would have the opposite effect.

Substituent effects also play a crucial role in determining the strength of intramolecular interactions, which can influence reaction outcomes. For example, in a study of trimethoxybenzoylhydrazones, an electron-withdrawing nitro group was found to strengthen an intramolecular hydrogen bond compared to an electron-donating methyl group. beilstein-journals.org This stronger hydrogen bond, in turn, affected the acidity and hydrolytic stability of the molecule. beilstein-journals.org

Table 4: Predicted Influence of Substituents on the Reactivity of Benzaldehyde Derivatives

| Reaction Type | Substituent | Predicted Effect on Rate | Rationale |

|---|---|---|---|

| Nucleophilic addition to carbonyl | Electron-donating (e.g., -SMe) | Decrease | Decreased electrophilicity of carbonyl carbon |

| Nucleophilic addition to carbonyl | Electron-withdrawing (e.g., -NO₂) | Increase | Increased electrophilicity of carbonyl carbon |

| SNAr (ortho/para to leaving group) | Electron-donating (e.g., -SMe) | Decrease | Destabilization of Meisenheimer complex |

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Triphenyl phosphonium ylide |

| Betaine |

| Oxaphosphatane |

| Triphenylphosphine oxide |

| 2-Chloro-6-(methylthio)benzaldehyde |

| Meisenheimer complex |

| 1,2-Benzisothiazol-3-one |

| This compound oxime |

| Hydroxylamine |

| Quinoline |

| Pyrazolo[3,4-b]quinoline |

| 2-(Methylthio)aniline |

| 2-Chloro-3-formylquinoline |

| Aminopyrazole |

| Dimedone |

| Thiadiazole |

| Thiosemicarbazide |

| This compound thiosemicarbazone |

| Iron(III) ammonium sulfate |

| 2-Amino-5-(2-(methylthio)phenyl)-1,3,4-thiadiazole |

| Chloroacetyl chloride |

| Piperazine |

| Benzaldehyde |

| Proline |

Synthesis and Structural Elucidation of 2 Methylthio Benzaldehyde Derivatives

Schiff Base Derivatives

Schiff bases, characterized by the azomethine or imine group (-HC=N-), are a prominent class of compounds synthesized from aldehydes or ketones. sapub.orgnih.govijfmr.com They are formed through the condensation reaction of a primary amine with a carbonyl compound. nih.govijfmr.com Aromatic Schiff bases, particularly those derived from substituted benzaldehydes, are generally more stable and readily synthesized. mdpi.com These compounds and their metal complexes are pivotal in coordination chemistry and have applications in various fields. nih.govijsra.netijsra.net

The primary method for synthesizing Schiff bases from 2-(Methylthio)benzaldehyde involves a direct condensation reaction with a variety of primary amines. growingscience.comresearchgate.net The general procedure consists of reacting equimolar amounts of this compound with a selected amine in a suitable solvent, typically an alcohol such as methanol (B129727) or ethanol (B145695). growingscience.comderpharmachemica.com

The reaction is often facilitated by refluxing the mixture for several hours. growingscience.com In many cases, a few drops of an acid catalyst, like glacial acetic acid, are added to the reaction mixture to enhance the rate of condensation. ijsra.netderpharmachemica.com The formation of the Schiff base occurs via a nucleophilic addition mechanism where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine bond. nih.govteikyomedicaljournal.com Upon completion of the reaction and cooling, the resulting Schiff base product often precipitates from the solution and can be collected by filtration, washed, and purified, frequently through recrystallization from ethanol. ijfmr.comderpharmachemica.com

A wide array of amines can be utilized in this synthesis, leading to a diverse library of Schiff base derivatives. Examples of amine classes used in similar syntheses include:

Substituted anilines

Aliphatic diamines like ethylenediamine (B42938) derpharmachemica.com

Heterocyclic amines such as aminobenzothiazoles mdpi.com, 5-amino-1,3,4-thiadiazole-2-thiol, and various aminopyridines. growingscience.com

Spectroscopic Characterization Data for Schiff Bases Derived from Methylthiobenzaldehyde Analogs

| Spectroscopic Technique | Characteristic Feature | Observed Range / Value | Reference |

|---|---|---|---|

| FT-IR | Stretching vibration of the azomethine group (C=N) | 1614 - 1676 cm⁻¹ | ijsra.netgrowingscience.com |

| ¹H NMR | Chemical shift of the azomethine proton (CH=N) | δ 8.32 - 9.44 ppm (singlet) | mdpi.comgrowingscience.com |

| ¹³C NMR | Chemical shift of the azomethine carbon (CH=N) | δ 161.63 - 163.09 ppm | mdpi.com |

| Mass Spectrometry | Molecular Ion Peak (M+) | Corresponds to the calculated molecular weight of the compound | growingscience.com |

| UV-Visible | Electronic transitions (π → π* and n → π*) | Absorption bands in the UV region confirm the new conjugated system | growingscience.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy: A key piece of evidence for successful Schiff base formation is the appearance of a strong absorption band in the region of approximately 1614-1676 cm⁻¹, which is characteristic of the C=N stretching vibration. ijsra.netgrowingscience.com Concurrently, the disappearance of the characteristic stretching bands for the primary amine (N-H) and the aldehyde (C=O) starting materials confirms the completion of the condensation reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for identifying the proton of the azomethine group. This proton typically appears as a sharp singlet in a downfield region of the spectrum, often between δ 8.3 and 9.5 ppm. mdpi.comgrowingscience.com The specific chemical shift provides insight into the electronic environment of the imine bond. In ¹³C NMR spectra, the carbon atom of the azomethine group can be observed in the range of δ 161-163 ppm. mdpi.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized Schiff base. The molecular ion peak (M+) in the mass spectrum should correspond to the expected molecular formula of the product, thereby confirming its identity. growingscience.com

UV-Visible Spectroscopy: The formation of the new, often conjugated, imine linkage results in characteristic electronic transitions that can be observed in the UV-Vis spectrum, further confirming the structure of the compound. growingscience.com

Schiff bases are excellent chelating agents due to the presence of the imine nitrogen, which has a lone pair of electrons available for coordination with metal ions. sapub.org When reacted with transition metal salts, these ligands can form stable metal complexes. mdpi.com

The Schiff base ligand derived from this compound and an appropriate amine can act as a bidentate or multidentate ligand. Coordination typically involves the nitrogen atom of the azomethine group. ijsra.netresearchgate.net If the amine precursor contains other donor atoms (e.g., a hydroxyl group on a salicylaldehyde (B1680747) derivative or a thiol group), these can also participate in coordination, leading to the formation of stable five- or six-membered chelate rings with the central metal ion. uchile.cl

The coordination of the ligand to the metal ion results in a shift in the characteristic IR absorption band of the C=N group, indicating the involvement of the azomethine nitrogen in complexation. ijsra.net The number of coordinated ligand molecules and the nature of the metal ion dictate the final coordination geometry of the complex. Common geometries observed for transition metal complexes with Schiff base ligands include:

Octahedral ijsra.netsbmu.ac.ir

Tetrahedral researchgate.netsbmu.ac.irtubitak.gov.tr

Square-planar sbmu.ac.ir

The specific geometry is often determined through magnetic susceptibility measurements and electronic spectral data (UV-Vis). sbmu.ac.irtubitak.gov.tr For instance, magnetic moment values can distinguish between high-spin octahedral and square-planar complexes for metals like Ni(II). sbmu.ac.ir

The stability of these metal complexes is a crucial characteristic. Thermogravimetric analysis (TGA) is a common method used to investigate their thermal stability. Studies on analogous Schiff base complexes have shown that they can be stable at elevated temperatures, often up to 150–250 °C, before they begin to decompose. nih.gov The thermal decomposition often occurs in distinct steps, which may include the loss of coordinated or lattice water molecules followed by the degradation of the organic ligand, ultimately resulting in the formation of a stable metal oxide. nih.gov

Furthermore, the thermodynamic stability of the complexes in solution can be evaluated by determining their metal-ligand stability constants through techniques such as potentiometric titration. tubitak.gov.tr The high stability of these complexes is often attributed to the chelate effect, where the multidentate Schiff base ligand forms a more stable ring structure with the metal ion compared to coordination with individual monodentate ligands.

Transition Metal Complexes of Schiff Bases Derived from this compound Analogs

Heterocyclic Derivatives Incorporating the 2-(Methylthio)phenyl Moiety

Beyond Schiff base formation, this compound serves as a valuable precursor for the synthesis of more complex heterocyclic structures that incorporate the 2-(methylthio)phenyl moiety. These reactions typically involve condensation with reagents that contain multiple functional groups, leading to subsequent intramolecular cyclization.

A significant example is the synthesis of 2-substituted benzothiazoles. This can be achieved through the reaction of an aldehyde, such as this compound, with 2-aminothiophenol. mdpi.com The initial step is the formation of a Schiff base intermediate via condensation between the aldehyde and the amino group of 2-aminothiophenol. This is followed by an intramolecular cyclization reaction involving the thiol group, which attacks the imine carbon, leading to the formation of the five-membered thiazole (B1198619) ring fused to the benzene (B151609) ring. mdpi.com

Another synthetic strategy involves using a pre-formed Schiff base as an intermediate to build other heterocyclic systems. For example, Schiff bases can react with chloroacetic acid to yield oxazolidinone derivatives or with phenyl isothiocyanate to form diazetidine-2-thione derivatives. chemmethod.comchemmethod.com These reactions demonstrate the utility of the imine bond as a reactive site for further chemical transformations, enabling the construction of diverse heterocyclic frameworks built upon the original 2-(methylthio)phenyl scaffold. chemmethod.com

Oxidized Derivatives: Sulfoxides and Sulfones

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation significantly alters the electronic properties and steric profile of the molecule. The oxidation is typically achieved using common oxidizing agents, and the degree of oxidation—from sulfide (B99878) to sulfoxide or further to sulfone—can often be controlled by the choice of reagent and reaction conditions.

The selective oxidation of sulfides to sulfoxides is a common transformation that can be accomplished with a variety of reagents. nih.gov A general method for this conversion involves the use of hydrogen peroxide in glacial acetic acid under metal-free conditions, which provides excellent yields of the sulfoxide product while minimizing overoxidation to the sulfone. nih.gov Another effective system for selective oxidation is the use of oxone (2KHSO₅·KHSO₄·K₂SO₄) as the oxidant; the choice of solvent can direct the outcome, with ethanol favoring the formation of sulfoxides. rsc.org For instance, the oxidation of a similar compound, thiophen-2-ylmethyl 4-(methylthio)benzoate, to its corresponding sulfinyl derivative has been successfully demonstrated. rsc.org

Further oxidation of the sulfide or the intermediate sulfoxide yields the sulfone. This can be achieved using stronger oxidizing conditions. A patented method for the synthesis of p-methylsulfonyl benzaldehyde (B42025) involves the oxidation of p-methylthio benzaldehyde with hydrogen peroxide in the presence of sulfuric acid and an oxidation catalyst. google.com The use of oxone in water as the solvent system has also been shown to selectively produce sulfones from sulfides. rsc.org These methods are applicable to the synthesis of 2-(methylsulfonyl)benzaldehyde (B1585285) from this compound.

Table 1: Synthesis of Oxidized Derivatives This table is interactive. Users can sort data by clicking on the column headers.

| Starting Material | Product | Key Reagents | Typical Solvent | Reference |

|---|---|---|---|---|

| This compound | 2-(Methylsulfinyl)benzaldehyde (B3054902) | Hydrogen Peroxide | Acetic Acid | nih.gov |

| This compound | 2-(Methylsulfinyl)benzaldehyde | Oxone | Ethanol | rsc.org |

| This compound | 2-(Methylsulfonyl)benzaldehyde | Hydrogen Peroxide, H₂SO₄ | Not specified | google.com |

Reduced Derivatives: Alcohols and Related Compounds

The aldehyde functional group of this compound is susceptible to reduction, yielding the corresponding primary alcohol, (2-(methylthio)phenyl)methanol. This transformation is a fundamental step in organic synthesis, often employed to introduce a hydroxymethyl group for further functionalization.

A widely used and effective method for the reduction of aldehydes to alcohols is the use of sodium borohydride (B1222165) (NaBH₄). researchgate.netambeed.com The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at room temperature. The mechanism involves the nucleophilic attack of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup, often with a mild acid like ammonium (B1175870) chloride, hydrolyzes the intermediate borate (B1201080) ester to give the final alcohol product. reddit.com This method is known for its high yields and chemoselectivity, as it typically does not reduce other functional groups like esters or amides under standard conditions. reddit.com

Another common method for this reduction is catalytic hydrogenation. This process involves reacting the aldehyde with hydrogen gas in the presence of a metal catalyst. Catalysts such as Raney nickel or palladium on carbon (Pd/C) are effective for this transformation. For example, the reduction of 4-(methylthio)benzaldehyde (B43086) to 4-(methylthio)benzyl alcohol can be achieved using Raney nickel at elevated temperature and pressure or with Pd/C under milder conditions at room temperature and atmospheric pressure.

Table 2: Synthesis of Reduced Derivatives This table is interactive. Users can sort data by clicking on the column headers.

| Starting Material | Product | Key Reagents/Catalyst | Typical Solvent | Reference |

|---|---|---|---|---|

| This compound | (2-(Methylthio)phenyl)methanol | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | researchgate.netambeed.com |

| This compound | (2-(Methylthio)phenyl)methanol | H₂ / Raney Nickel | Not specified |

Halogenated and Alkylated Derivatives (e.g., 5-Chloro-2-(methylthio)benzaldehyde)

The aromatic ring of this compound can be functionalized through halogenation and alkylation to produce a variety of derivatives. These modifications can significantly impact the molecule's physical and chemical properties.

Halogenated derivatives, such as 5-Chloro-2-(methylthio)benzaldehyde and 5-Bromo-2-(methylthio)benzaldehyde, are important synthetic intermediates. The synthesis of these compounds can be approached in several ways. One strategy involves the introduction of the methylthio group onto a pre-halogenated benzaldehyde. For example, a general method for synthesizing thioethers involves the reaction of a halogenated aromatic compound with sodium methyl mercaptide in a two-phase system using a phase-transfer catalyst like a quaternary ammonium salt. google.com This approach can be applied to starting materials like 5-chloro-2-fluorobenzaldehyde (B1350544) to yield 5-chloro-2-(methylthio)benzaldehyde.

Alternatively, the aromatic ring can be halogenated after the methylthio group is in place, although care must be taken to avoid oxidation of the sulfur atom. For instance, the synthesis of 5-bromo-2-methoxybenzaldehyde (B189313) is achieved by the bromination of p-bromoanisole followed by formylation, a strategy that could be adapted for thioanisole (B89551) derivatives. prepchem.com

Alkylated derivatives can be synthesized through methods such as the nucleophilic substitution of a halogenated benzaldehyde with an appropriate thiol in the presence of a base like potassium carbonate in a solvent such as DMF. mdma.ch This method allows for the introduction of various alkylthio groups onto the benzaldehyde ring.

Table 3: Examples of Halogenated and Alkylated Derivatives This table is interactive. Users can sort data by clicking on the column headers.

| Compound Name | Chemical Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 5-Chloro-2-(methylthio)benzaldehyde | C₈H₇ClOS | 186.66 | 91827-45-1 |

| 5-Bromo-2-(methylthio)benzaldehyde | C₈H₇BrOS | 231.11 | 847978-59-0 |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(Methylthio)benzaldehyde by mapping the chemical environments of its constituent protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive information about the number, connectivity, and chemical environment of hydrogen atoms within the this compound molecule. The analysis of a ¹H NMR spectrum, typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃), reveals characteristic chemical shifts (δ) for each type of proton.

The aldehydic proton (-CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears as a singlet in the downfield region of the spectrum, around 10.31 ppm. The aromatic protons on the benzene (B151609) ring resonate between 7.2 and 7.9 ppm, with their specific shifts and coupling patterns being influenced by the positions of the aldehyde and methylthio substituents. The protons of the methylthio group (-SCH₃) are shielded and appear as a sharp singlet in the upfield region, characteristically at approximately 2.53 ppm.

| Proton Type | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |

|---|---|---|

| Aldehydic H (-CHO) | ~10.31 | Singlet |

| Aromatic H | ~7.2 - 7.9 | Multiplet |

| Methylthio H (-SCH₃) | ~2.53 | Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon of the aldehyde group is the most deshielded, with its resonance appearing significantly downfield at approximately 191.2 ppm. The aromatic carbons show a range of chemical shifts between 124 and 143 ppm. The carbon atom to which the methylthio group is attached (C-S) is found at about 142.9 ppm, while the carbon bearing the aldehyde group (C-CHO) resonates around 134.7 ppm. The remaining aromatic carbons appear at approximately 133.8, 126.3, 125.8, and 124.4 ppm. The carbon of the methyl group (-SCH₃) is the most shielded, appearing furthest upfield at around 15.6 ppm.

| Carbon Type | Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|

| Carbonyl C (-CHO) | ~191.2 |

| Aromatic C-S | ~142.9 |

| Aromatic C-CHO | ~134.7 |

| Aromatic C | ~133.8, 126.3, 125.8, 124.4 |

| Methylthio C (-SCH₃) | ~15.6 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum exhibits several characteristic absorption bands.

A strong, sharp absorption band typically appears in the region of 1710-1685 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde. The presence of the aldehyde is further confirmed by two distinct C-H stretching bands of the aldehyde proton, which are generally observed around 2830-2695 cm⁻¹. Aromatic C-H stretching vibrations are indicated by bands in the 3100-3000 cm⁻¹ region, while C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1450 cm⁻¹ range.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aldehyde C-H | Stretching | 2830 - 2695 |

| Carbonyl (C=O) | Stretching | 1710 - 1685 |

| Aromatic C=C | Stretching | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of benzaldehyde (B42025) typically shows a strong absorption band around 248 nm, which is attributed to the π → π* transition of the aromatic ring conjugated with the carbonyl group. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, is observed at longer wavelengths, around 283 nm. docbrown.info The presence of the electron-donating methylthio group on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima due to extended conjugation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule (C₈H₈OS), which is 152.03 g/mol . Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom to form a stable [M-1]⁺ ion, which is often the base peak. Another significant fragmentation pathway involves the loss of the entire aldehyde group (-CHO), resulting in an [M-29]⁺ fragment. For this compound, the loss of the methyl group (-CH₃) from the thioether moiety can also be expected, leading to an [M-15]⁺ peak.

X-ray Diffraction for Solid-State Molecular Structures (Applicable to Derivatives and Complexes)

While this compound is a liquid at room temperature, X-ray diffraction is an indispensable technique for determining the precise three-dimensional atomic arrangement of its solid derivatives or coordination complexes. nih.gov This method involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to construct a detailed model of the crystal lattice, providing accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π–π stacking in the solid state. nih.gov This level of structural detail is crucial for understanding the supramolecular chemistry and physical properties of these materials. nih.gov

Raman Spectroscopy for Vibrational Mode Analysis of this compound

Raman spectroscopy serves as a powerful analytical technique for probing the vibrational modes of this compound, offering detailed insights into its molecular structure and bonding. This non-destructive scattering technique provides a vibrational fingerprint of the molecule, complementing information obtained from infrared spectroscopy. The analysis of the Raman spectrum of this compound is facilitated by comparing the experimental data with theoretical calculations, often employing Density Functional Theory (DFT), which aids in the precise assignment of vibrational frequencies to specific molecular motions.

The vibrational modes of this compound can be broadly categorized into several groups, reflecting the different functional moieties within the molecule: the benzene ring, the aldehyde group, and the methylthio group.

Benzene Ring Vibrations: The aromatic ring gives rise to a series of characteristic Raman bands. These include C-H stretching vibrations, which are typically observed in the 3000–3100 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also produce distinct signals at lower frequencies. The C-C stretching vibrations within the benzene ring are particularly informative and usually appear in the 1400–1600 cm⁻¹ range. The substitution pattern on the benzene ring influences the exact position and intensity of these bands.

Aldehyde Group Vibrations: The aldehyde functional group (-CHO) has several characteristic vibrational modes. The most prominent is the C=O stretching vibration, which gives a strong and characteristic band in the Raman spectrum, typically around 1700 cm⁻¹. The C-H stretching of the aldehyde group is also observable, usually in the 2700–2900 cm⁻¹ range. In-plane and out-of-plane bending of the aldehyde C-H bond occur at lower frequencies.

Methylthio Group Vibrations: The methylthio group (-SCH₃) also contributes to the Raman spectrum. The C-S stretching vibration is a key indicator of this group and is typically found in the 600–800 cm⁻¹ region. The methyl group itself exhibits symmetric and asymmetric C-H stretching vibrations, usually in the 2850–3000 cm⁻¹ range, as well as bending and rocking modes at lower wavenumbers.

While a detailed experimental and theoretical vibrational analysis specifically for this compound is not extensively documented in publicly available research literature, the expected positions of these key vibrational modes can be inferred from studies on structurally similar molecules, such as other substituted benzaldehydes and thioanisole (B89551) derivatives. A comprehensive analysis would involve recording the FT-Raman spectrum and performing DFT calculations to predict the vibrational frequencies and their corresponding atomic displacements, allowing for a definitive assignment of each observed Raman band.

Based on the analysis of related compounds, a tentative assignment of the major Raman bands for this compound can be proposed. The following interactive data table summarizes these expected vibrational modes and their approximate wavenumber ranges.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretching | Benzene Ring | 3000 - 3100 |

| Aldehyde C-H Stretching | Aldehyde | 2700 - 2900 |

| Methyl C-H Stretching | Methylthio | 2850 - 3000 |

| C=O Stretching | Aldehyde | ~1700 |

| Aromatic C-C Stretching | Benzene Ring | 1400 - 1600 |

| C-H Bending (in-plane) | Benzene Ring, Aldehyde | 1000 - 1300 |

| C-H Bending (out-of-plane) | Benzene Ring, Aldehyde | 750 - 950 |

| C-S Stretching | Methylthio | 600 - 800 |

Note: The exact wavenumbers can vary depending on the molecular environment and experimental conditions.

A definitive and detailed vibrational analysis of this compound would require a dedicated study involving high-resolution FT-Raman spectroscopy coupled with quantum chemical calculations to provide precise assignments for all observed vibrational modes.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) has become a popular and effective method for studying polyatomic molecules. elixirpublishers.com It is frequently used to predict the molecular structure and vibrational frequencies with considerable accuracy. elixirpublishers.com For compounds similar to 2-(Methylthio)benzaldehyde, DFT calculations are typically performed using functionals like B3LYP or B3PW91 combined with basis sets such as 6-311G(d,p) or 6-311+G**. elixirpublishers.commdpi.comresearchgate.netresearchgate.net

Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable molecular conformation. DFT methods have been shown to predict these geometric parameters with results that are in good agreement with experimental data from techniques like X-ray diffraction. researchgate.netconicet.gov.ar The electronic structure, including the distribution of electron density and molecular orbitals, can also be reliably calculated, providing insights into the molecule's chemical properties.

| Method | Basis Set | Application | Reference Compound |

|---|---|---|---|

| B3LYP | 6-311+G(d,p) | Geometry Optimization, Vibrational Frequencies | 3,4-dichlorobenzaldehyde |

| B3LYP | 6-311G(d,p) | Electronic Structure, Reactivity Analysis | 2-methylthio-triazoloquinazoline |

| B3PW91 | 6-31++G(d,p) | Structure Determination | 2-(benzylthio)-N-{pyridinylmethylidene}aniline |

| B3LYP | 6-31G* | Vibrational Spectra Simulation | 2-(methylthio)benzonitrile |

Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. elixirpublishers.com While DFT is often more accurate for polyatomic molecules, ab initio calculations are crucial for benchmarking and specific applications. elixirpublishers.com The HF method provides a foundational understanding of the electronic structure, although it does not account for electron correlation. MP2, a post-Hartree-Fock method, incorporates electron correlation and generally yields more accurate results for properties like molecular energies and geometries.

For molecules related to this compound, such as 2-methylbenzaldehyde, ab initio methods with basis sets like 6-31G* have been successfully used to model reaction mechanisms and determine the optimized energies of reactants, intermediates, and products. researchgate.net These calculations provide a detailed picture of the electronic properties that govern the molecule's behavior.

Vibrational Spectra Simulations and Assignments

Theoretical simulations of infrared (IR) and Raman spectra are powerful tools for interpreting and assigning experimental vibrational data. researchgate.net By calculating the harmonic vibrational frequencies using methods like DFT, each vibrational mode of the molecule can be assigned to a specific motion of the atoms, such as stretching, bending, or torsion. nih.gov

For the related compound 2-(methylthio)benzonitrile, DFT calculations using B3LYP with 6-31G* and 6-311+G** basis sets have been used to simulate its IR and Raman spectra. researchgate.net The calculated frequencies often show systematic deviations from experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, the calculated frequencies are typically scaled using recommended scaling factors, which can lead to excellent agreement between observed and calculated spectra. researchgate.netnih.gov This process, known as the Scaled Quantum Mechanical (SQM) force field method, allows for a more confident and detailed assignment of the vibrational bands. researchgate.net Such a computational approach would be invaluable for analyzing the complex vibrational spectra of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular stability and reactivity. irjweb.commdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). conicet.gov.ar

These descriptors, calculated via DFT, provide a quantitative framework for predicting the reactivity of this compound in various chemical environments. mdpi.comconicet.gov.ar

| Parameter | Definition | Chemical Implication |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ELUMO – EHOMO | A large gap implies high stability and low reactivity; a small gap implies low stability and high reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Hard molecules have a large HOMO-LUMO gap. |

| Chemical Softness (S) | Inverse of hardness | Soft molecules have a small HOMO-LUMO gap. |

Conformational Analysis and Stability

This compound can exist in different spatial arrangements, or conformations, due to the rotation around single bonds, particularly the C-C bond connecting the aldehyde group and the C-S bond of the methylthio group. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Studies based on ¹H NMR spectral parameters for this compound in solution indicate a preference for a planar conformation. cdnsciencepub.com The coupling between the methyl protons and all the ring protons suggests that the methylthio group lies in the plane of the benzene (B151609) ring. cdnsciencepub.com This coplanar orientation is likely favored by conjugation with the carbonyl group. cdnsciencepub.com

Further analysis reveals the existence of two planar conformers: O-syn and O-anti, which describe the orientation of the aldehyde's oxygen atom relative to the methylthio group. The O-anti conformer, where the oxygen is directed away from the methylthio group, is found to be the most abundant form in solution. cdnsciencepub.com The relative populations of these conformers are similar to those observed for the related 2-methylbenzaldehyde. cdnsciencepub.com Computational methods can be used to calculate the relative energies of these conformers to quantify their stability and the rotational energy barriers.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By modeling the reaction mechanism, researchers can identify intermediates, transition states, and calculate the activation energies, providing a comprehensive energy profile of the reaction.

For instance, the acid-catalyzed acetalization of aldehydes, a fundamental reaction, has been studied computationally for the similar compound 2-methylbenzaldehyde. researchgate.net Using ab initio methods, the reaction pathway was modeled, starting from the protonation of the aldehyde, followed by nucleophilic attack by methanol (B129727) to form a hemiacetal intermediate, and subsequent steps leading to the final acetal (B89532) product. researchgate.net

This type of study involves:

Geometry Optimization: Calculating the stable structures of reactants, intermediates, and products.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products. This structure represents the highest energy point along the reaction coordinate.

Frequency Calculation: Confirming the nature of the stationary points. A stable minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction path.

Applying these computational techniques to reactions involving this compound would provide critical insights into its reactivity, selectivity, and the factors controlling the reaction outcomes.

Investigations into Biological Activities and Mechanisms of Action

Antimicrobial Properties

2-(Methylthio)benzaldehyde and its parent compound, benzaldehyde (B42025), have been the subject of various studies to determine their effectiveness in inhibiting microbial growth. These investigations have established a foundation for understanding their spectrum of activity and potential applications.

The efficacy of this compound and related compounds has been evaluated against several bacterial species, with varying degrees of success.

Escherichia coli : Studies on the parent compound, benzaldehyde, have shown that it does not possess significant direct inhibitory activity against Gram-negative bacteria like E. coli, with a reported Minimum Inhibitory Concentration (MIC) greater than 1024 μg/mL mdpi.comnih.gov. However, research on 35 different phenolic benzaldehydes demonstrated that the aldehyde group is generally more active than a carboxyl group, and the degree of hydroxylation on the benzene (B151609) ring can enhance bactericidal effects against E. coli O157:H7 nih.gov.

Pseudomonas fluorescence : While direct studies on this compound against P. fluorescence are limited, research on related compounds provides some insight. For instance, metal complexes of benzyloxybenzaldehydethiosemicarbazone, a benzaldehyde derivative, have demonstrated effectiveness against the related pathogenic species Pseudomonas aeruginosa researchgate.net.

Micrococcus luteus : Specific data on the antibacterial activity of this compound against M. luteus is not extensively covered in the available scientific literature.

Bacillus subtilis : Certain benzaldehyde derivatives have been found to exhibit weak antibacterial activity against B. subtilis acs.org. Furthermore, studies on benzohydrazone derivatives, which are synthesized from benzaldehydes, have explored the relationship between their chemical structure and their antimicrobial efficacy against this bacterium amazonaws.com.

Staphylococcus aureus : Benzaldehyde has been reported to have a MIC of ≥ 1024 μg/mL against strains of S. aureus, indicating low intrinsic activity at these concentrations nih.gov. However, other derivatives have shown more promise. For example, protocatechualdehyde has demonstrated significant antibacterial and anti-biofilm activity against methicillin-resistant S. aureus (MRSA) nih.gov. Weak activity against S. aureus has also been noted for other benzaldehyde derivatives isolated from fungi acs.org.

| Compound | Bacterial Species | Activity/Result | Reference |

|---|---|---|---|

| Benzaldehyde | E. coli | MIC > 1024 µg/mL | mdpi.comnih.gov |